Methyl 2-(3-nitrobenzylidene)acetoacetate Methyl 2-(3-nitrobenzylidene)acetoacetate (Z)-Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate is an intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, a labelled dihydropyridine calcium channel blocker.

Brand Name: Vulcanchem
CAS No.: 119128-13-1
VCID: VC0128695
InChI: InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-
SMILES: CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol

Methyl 2-(3-nitrobenzylidene)acetoacetate

CAS No.: 119128-13-1

Cat. No.: VC0128695

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-nitrobenzylidene)acetoacetate - 119128-13-1

Specification

Description (Z)-Methyl 2-(3-Nitrobenzylidene)-3-oxobutanoate is an intermediate in the synthesis of Lercanidipine-d3 Hydrochloride, a labelled dihydropyridine calcium channel blocker.

CAS No. 119128-13-1
Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
IUPAC Name methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Standard InChI InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7-
Standard InChI Key LYUBYLJQOZIBQB-XFFZJAGNSA-N
Isomeric SMILES CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC
SMILES CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC

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